molecular formula C15H13ClFN3O2 B2681025 2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034582-59-5

2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2681025
CAS No.: 2034582-59-5
M. Wt: 321.74
InChI Key: CLGLCNSCSQEQDJ-UHFFFAOYSA-N
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Description

2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic compound that features a pyrazine ring bonded to a pyrrolidine moiety, which is further substituted with a 2-chloro-6-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multiple steps, starting with the preparation of the key intermediate, 2-chloro-6-fluorobenzoyl chloride. This intermediate is then reacted with pyrrolidine to form the pyrrolidinyl derivative, which is subsequently coupled with pyrazine under specific reaction conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine include:

  • 2-chloro-6-fluorobenzoyl chloride
  • Pyrrolidin-3-yl derivatives
  • Pyrazine-based compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O2/c16-11-2-1-3-12(17)14(11)15(21)20-7-4-10(9-20)22-13-8-18-5-6-19-13/h1-3,5-6,8,10H,4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGLCNSCSQEQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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